3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
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Overview
Description
3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a complex organic compound that features a fluorophenyl group, a pyrimidinylamino group, and an azetidinylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of the azetidine ring, followed by the introduction of the fluorophenyl and pyrimidinylamino groups. Common reagents used in these reactions include fluorobenzene derivatives, pyrimidine derivatives, and azetidine precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
Biological Activity
The compound 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by various studies, case analyses, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorophenyl group, an azetidine ring, and a pyrimidine moiety, which are essential for its biological activity.
Antimicrobial Activity
Research has shown that azetidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
Compound | Bacterial Strain | Activity |
---|---|---|
1 | Staphylococcus aureus | High |
2 | Escherichia coli | Moderate |
3 | Pseudomonas aeruginosa | Low |
These studies indicate that modifications in the azetidine structure can enhance antibacterial efficacy, suggesting that the fluorine substitution plays a crucial role in increasing activity against specific pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focusing on similar azetidinone derivatives reported significant cytotoxic effects against various cancer cell lines. The mechanism of action includes:
- Inhibition of tubulin polymerization : This leads to cell cycle arrest in the G2/M phase.
- Induction of apoptosis : Activation of pathways related to programmed cell death was observed in treated cells.
The following table summarizes the cytotoxic effects observed in different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SW48 (Colon Cancer) | 0.5 | Tubulin inhibition |
MCF7 (Breast Cancer) | 1.2 | Apoptosis induction |
A549 (Lung Cancer) | 0.8 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Enzyme Inhibition
Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Preliminary studies have indicated that it may inhibit certain enzymes involved in metabolic pathways relevant to cancer progression and bacterial resistance mechanisms .
Case Studies
Several case studies have highlighted the efficacy of azetidinone derivatives similar to this compound:
-
Case Study on Antibacterial Efficacy :
- A series of derivatives were synthesized and tested against multidrug-resistant strains of bacteria.
- Results showed that compounds with a pyrimidine moiety displayed enhanced antibacterial properties compared to their non-pyrimidine counterparts.
-
Case Study on Anticancer Potential :
- In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to controls.
- Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-14-4-2-1-3-12(14)5-6-16(22)21-9-13(10-21)20-15-7-8-18-11-19-15/h1-4,7-8,11,13H,5-6,9-10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNBSSRZBSSHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2F)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.